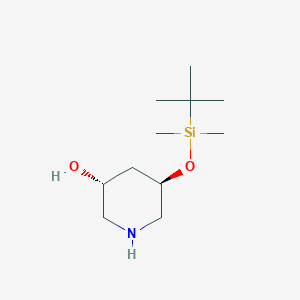
(3R,5R)-5-((tert-Butyldimethylsilyl)oxy)piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5R)-5-((tert-Butyldimethylsilyl)oxy)piperidin-3-ol is a chemical compound that belongs to the class of piperidines. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyldimethylsilyloxy group at the 5-position and a hydroxyl group at the 3-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-((tert-Butyldimethylsilyl)oxy)piperidin-3-ol typically involves the protection of the hydroxyl group followed by the introduction of the tert-butyldimethylsilyloxy group. One common method involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,5R)-5-((tert-Butyldimethylsilyl)oxy)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to a different functional group.
Substitution: The tert-butyldimethylsilyloxy group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of strong nucleophiles like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a fully saturated piperidine ring.
Applications De Recherche Scientifique
(3R,5R)-5-((tert-Butyldimethylsilyl)oxy)piperidin-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting neurological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R,5R)-5-((tert-Butyldimethylsilyl)oxy)piperidin-3-ol involves its interaction with specific molecular targets. The tert-butyldimethylsilyloxy group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. The hydroxyl group at the 3-position can form hydrogen bonds, further stabilizing the interaction with its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,5R)-5-hydroxypiperidin-3-ol: Lacks the tert-butyldimethylsilyloxy group, making it less sterically hindered.
(3R,5R)-5-(trimethylsilyloxy)piperidin-3-ol: Similar structure but with a smaller silyl group, affecting its reactivity and binding properties.
Uniqueness
The presence of the tert-butyldimethylsilyloxy group in (3R,5R)-5-((tert-Butyldimethylsilyl)oxy)piperidin-3-ol makes it unique compared to other similar compounds. This group provides increased steric bulk, which can enhance the compound’s stability and selectivity in various chemical and biological applications.
Propriétés
Formule moléculaire |
C11H25NO2Si |
|---|---|
Poids moléculaire |
231.41 g/mol |
Nom IUPAC |
(3R,5R)-5-[tert-butyl(dimethyl)silyl]oxypiperidin-3-ol |
InChI |
InChI=1S/C11H25NO2Si/c1-11(2,3)15(4,5)14-10-6-9(13)7-12-8-10/h9-10,12-13H,6-8H2,1-5H3/t9-,10-/m1/s1 |
Clé InChI |
VOCHBRBZIVMCNX-NXEZZACHSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)O[C@@H]1C[C@H](CNC1)O |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1CC(CNC1)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














